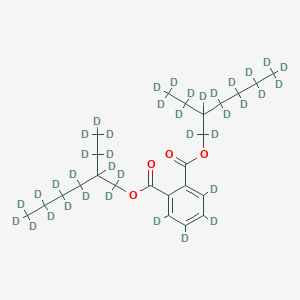

DEHP-d38

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DEHP-d38, auch bekannt als deuteriummarkiertes Bis(2-ethylhexyl)phthalat, ist eine stabile isotopenmarkierte Verbindung. Es ist ein Derivat von Bis(2-ethylhexyl)phthalat, bei dem die Wasserstoffatome durch Deuterium ersetzt werden. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung als Tracer für die Quantifizierung während des Medikamentenentwicklungsprozesses eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DEHP-d38 beinhaltet die Reaktion von deuteriummarkiertem 2-Ethylhexanol mit Phthalsäureanhydrid in Gegenwart eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen des Gemisches, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von deuteriummarkierten Ausgangsmaterialien und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DEHP-d38 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Mono(2-ethylhexyl)phthalat (MEHP) und andere Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Deuteriumatome durch andere Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Mono(2-ethylhexyl)phthalat (MEHP) und andere deuteriummarkierte Metaboliten .

Wissenschaftliche Forschungsanwendungen

DEHP-d38 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Als Tracer in Studien zum Metabolismus und Abbau von Phthalaten verwendet.

Biologie: In Studien eingesetzt, um die biologischen Wirkungen von Phthalaten auf Lebewesen zu verstehen.

Medizin: In pharmakokinetischen Studien eingesetzt, um die Verteilung und den Metabolismus von Medikamenten zu verfolgen.

Industrie: Anwendung bei der Entwicklung sichererer Weichmacher und in der Umweltüberwachung .

Wirkmechanismus

This compound übt seine Wirkung über seine Metaboliten aus, hauptsächlich über Mono(2-ethylhexyl)phthalat (MEHP). MEHP interagiert mit verschiedenen molekularen Zielstrukturen, darunter Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs), die die Genexpression regulieren. Diese Interaktion führt zu verschiedenen biologischen Wirkungen, einschließlich Veränderungen im Lipidstoffwechsel und der Zellproliferation .

Wirkmechanismus

DEHP-d38 exerts its effects through its metabolites, primarily mono(2-ethylhexyl) phthalate (MEHP). MEHP interacts with various molecular targets, including peroxisome proliferator-activated receptors (PPARs), which regulate gene expression. This interaction leads to various biological effects, including changes in lipid metabolism and cellular proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bis(2-ethylhexyl)phthalat (DEHP): Die nicht-deuterierte Form von DEHP-d38.

Diisononylphthalat (DINP): Ein weiteres Phthalat, das als Weichmacher verwendet wird.

Diisodecylphthalat (DIDP): Ähnlich in Struktur und Anwendung wie DEHP.

Einzigartigkeit von this compound

This compound ist einzigartig durch seine Deuteriummarkierung, die es zu einem unschätzbaren Werkzeug in der wissenschaftlichen Forschung macht. Die Deuteriumatome liefern einen deutlichen Massenunterschied, der eine präzise Verfolgung und Quantifizierung in verschiedenen Studien ermöglicht .

Eigenschaften

Molekularformel |

C24H38O4 |

|---|---|

Molekulargewicht |

428.8 g/mol |

IUPAC-Name |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D,12D,13D2,14D2,15D,16D,17D2,18D2,19D,20D |

InChI-Schlüssel |

BJQHLKABXJIVAM-STYFRGAJSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |

Kanonische SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)

![[Tyr8] Bradykinin](/img/structure/B12399312.png)

![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)

![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)